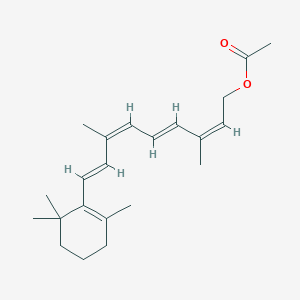

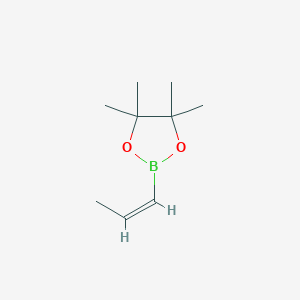

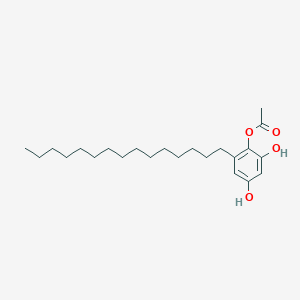

(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of this compound has been reported through different methodologies, highlighting the versatility of its preparation. A notable process involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone, leading to compounds characterized by single crystal X-ray diffraction studies (Coombs et al., 2006). Another synthesis route involves the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with tetramethyl-1,3,2-dioxaborolane under nitrogen atmosphere, showcasing the compound's synthetic flexibility (Li & Wang, 2016).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives have been extensively studied, revealing insights into their crystalline forms and conformational characteristics. For instance, the crystal structure and vibrational properties of certain derivatives were examined through X-ray diffraction and DFT calculations, providing valuable information on their geometrical parameters and molecular conformations (Wu et al., 2021).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, serving as a precursor for further chemical transformations. It has been used in preparative synthesis via continuous flow, demonstrating its utility in the production of key propargylation reagents (Fandrick et al., 2012). The compound's reactivity and potential in synthetic chemistry underscore its importance in the development of new chemical entities.

Physical Properties Analysis

Physical properties such as boiling point, solubility, and purification methods have been detailed, providing essential information for handling and application in laboratory settings. The compound is characterized by specific physical data, including boiling points and solubility in organic solvents, highlighting its practical aspects in synthesis and chemical engineering (Ramachandran & Gagare, 2010).

Chemical Properties Analysis

The chemical properties of (Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, including its reactivity and interactions, have been studied. Research has shown its effectiveness in various chemical reactions, underlining its significance in organic synthesis and material science. Its role as a catalyst and in the formation of complex molecules further demonstrates its wide-ranging applicability (Maki, Ishihara, & Yamamoto, 2006).

Applications De Recherche Scientifique

Synthesis of Biologically Active Derivatives : It serves as a building block for synthesizing biologically active derivatives, such as the retinoid agonist disila-bexarotene, which has high synthetic potential (Büttner et al., 2007).

Molecular Structures and Physicochemical Properties : The compound is used in chemical research for determining molecular structures and physicochemical properties, particularly as a boric acid ester intermediate with benzene rings (Huang et al., 2021).

Propargylation Reagent : This compound is also employed as a general propargylation reagent in various scientific research applications (Fandrick et al., 2012).

Neurodegenerative Diseases and LCD Technology : It is used in the synthesis of boron-containing polyene systems, which are potential intermediates for creating new materials for LCD technology and are being tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Preparation of Homoallylic Alcohols and Amines : The compound acts as an allylating reagent for the preparation of homoallylic alcohols and amines (Ramachandran & Gagare, 2010).

Synthesis of Enol Borates : It's involved in the synthesis of enol borates, which add to aldehydes in a stereoconvergent reaction leading to syn-aldols (Hoffmann et al., 1987).

Serine Protease Inhibitors : The compound has shown inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).

Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester fluorescence probes derived from this compound can be used for the detection of hydrogen peroxide in scientific research (Lampard et al., 2018).

Organometallic Complexes : It is a part of new classes of organometallic complexes, specifically 1,1-bimetallics of boron and zirconium (Zheng et al., 1996).

Combinatorial Chemistry : The compound is used as a bifunctional building block in combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).

Electrochemical Properties and Reactions : It plays a role in studying the electrochemical properties and reactions of sulfur-containing organoboron compounds (Tanigawa et al., 2016).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.

Orientations Futures

This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPMASWDWLENMV-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

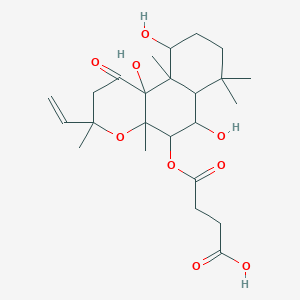

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

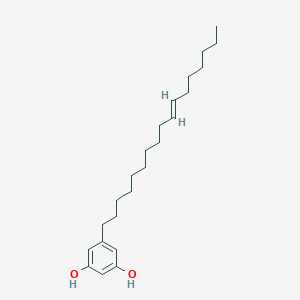

![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)

![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)